molecular formula C13H18O3 B2796718 4-(2-Methoxy-4,5-dimethylphenyl)butanoic acid CAS No. 854855-92-8

4-(2-Methoxy-4,5-dimethylphenyl)butanoic acid

Cat. No.: B2796718
CAS No.: 854855-92-8
M. Wt: 222.284
InChI Key: HSQMDIICTFCUHM-UHFFFAOYSA-N
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Description

4-(2-Methoxy-4,5-dimethylphenyl)butanoic acid is an organic compound with the molecular formula C13H18O3 It is characterized by a butanoic acid backbone substituted with a 2-methoxy-4,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-4,5-dimethylphenyl)butanoic acid typically involves the alkylation of a substituted benzene ring followed by carboxylation. One common method involves the Friedel-Crafts alkylation of 2-methoxy-4,5-dimethylbenzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to oxidation to introduce the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-4,5-dimethylphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: 4-(2-Hydroxy-4,5-dimethylphenyl)butanoic acid.

    Reduction: 4-(2-Methoxy-4,5-dimethylphenyl)butanol.

    Substitution: 4-(2-Methoxy-4,5-dimethylphenyl)-2-nitrobutanoic acid.

Scientific Research Applications

4-(2-Methoxy-4,5-dimethylphenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-4,5-dimethylphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dimethyl groups on the aromatic ring may enhance its binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dimethoxyphenyl)butanoic acid
  • 4-(2-Methoxy-4-methylphenyl)butanoic acid
  • 4-(2-Methoxy-4,5-dimethylphenyl)propanoic acid

Uniqueness

4-(2-Methoxy-4,5-dimethylphenyl)butanoic acid is unique due to the specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of both methoxy and dimethyl groups provides a distinct electronic environment that can affect its interactions with other molecules.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(2-methoxy-4,5-dimethylphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9-7-11(5-4-6-13(14)15)12(16-3)8-10(9)2/h7-8H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQMDIICTFCUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)OC)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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